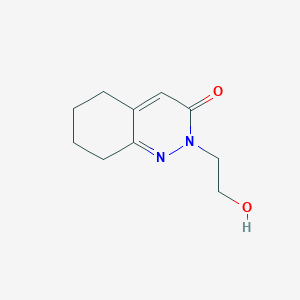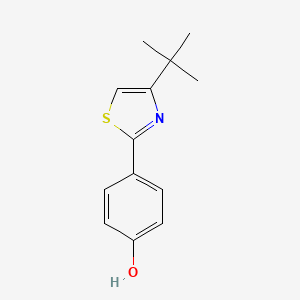
Chlorure de 5-bromonaphtalène-1-carbonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₁H₆BrClO and a molecular weight of 269.52 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and carbonyl chloride functional groups. This compound is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.
Applications De Recherche Scientifique
5-Bromonaphthalene-1-carbonyl chloride is used in various scientific research applications:
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of “5-Bromonaphthalene-1-carbonyl chloride” are likely to be biological macromolecules such as proteins or nucleic acids that have nucleophilic sites capable of reacting with the carbonyl chloride group .
Mode of Action
“5-Bromonaphthalene-1-carbonyl chloride” may interact with its targets through nucleophilic substitution reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules .
Biochemical Pathways
Compounds with similar structures are often involved in electrophilic aromatic substitution reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-bromonaphthalene with phosgene (COCl₂) under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane and requires careful handling due to the toxic nature of phosgene.
Industrial Production Methods
While specific industrial production methods for 5-Bromonaphthalene-1-carbonyl chloride are not widely documented, the general approach involves large-scale bromination and chlorination reactions. Industrial processes would likely employ continuous flow reactors to ensure consistent product quality and to manage the hazardous reagents more safely.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromonaphthalene-1-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) are often used to facilitate these reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.
Addition Products: Addition of nucleophiles to the carbonyl chloride group can yield various acyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the carbonyl chloride group.
Naphthalene-1-carbonyl chloride: Similar but without the bromine atom.
Uniqueness
5-Bromonaphthalene-1-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
IUPAC Name |
5-bromonaphthalene-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBNELIHGHZIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
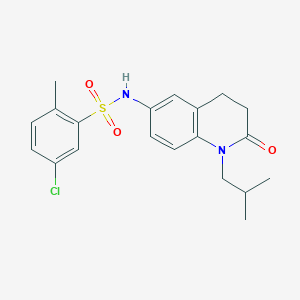
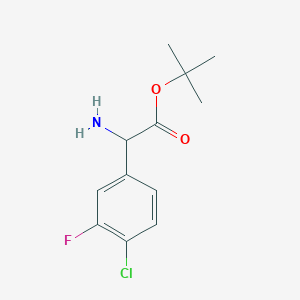

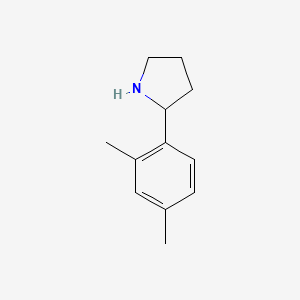

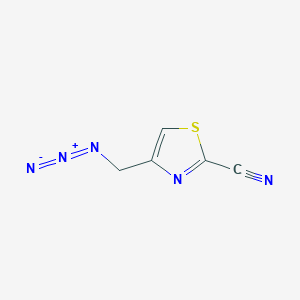


![1-[1'-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-[3,4'-bipiperidin]-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)


